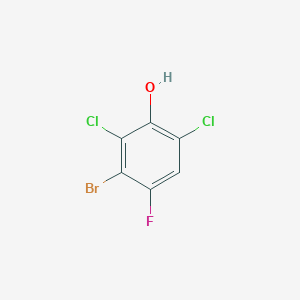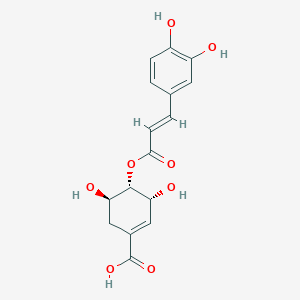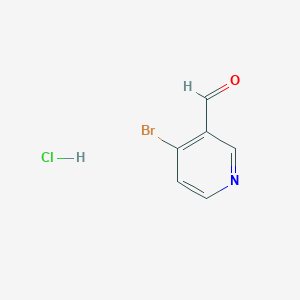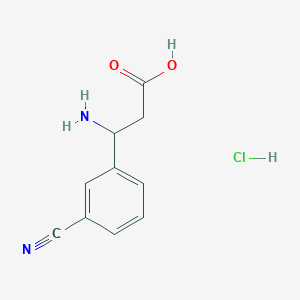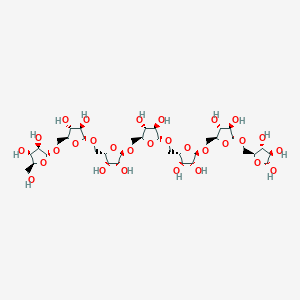
Arabinoheptaose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arabinoheptaose is an oligosaccharide composed of seven arabinose units linked by α-1,5-glycosidic bonds. It is a linear molecule that plays a significant role in various biological and industrial processes. This compound is derived from arabinan, a polysaccharide found in plant cell walls, particularly in sugar beet pulp and other sources rich in arabinose.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Arabinoheptaose is typically prepared by controlled enzymatic hydrolysis of debranched sugar beet arabinan. The process involves using specific enzymes, such as arabinofuranosidases, which cleave the α-1,5-glycosidic bonds in arabinan to produce this compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of bioreactors where the enzymatic hydrolysis is carried out under controlled conditions. The reaction is typically performed at elevated temperatures (around 80°C) to enhance enzyme activity and reaction rates. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Arabinoheptaose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using arabinofuranosidases to break down this compound into arabinose units.
Oxidation: Oxidizing agents such as periodate can cleave the glycosidic bonds, leading to the formation of smaller sugar units.
Glycosylation: Glycosylation reactions can be performed using glycosyltransferases to attach additional sugar units to this compound.
Major Products:
Hydrolysis: Produces arabinose monomers.
Oxidation: Results in the formation of smaller oligosaccharides or monosaccharides.
Glycosylation: Leads to the formation of more complex oligosaccharides with additional sugar units.
Aplicaciones Científicas De Investigación
Arabinoheptaose has a wide range of applications in scientific research:
Mecanismo De Acción
Arabinoheptaose exerts its effects primarily through its interaction with specific enzymes. For instance, arabinofuranosidases hydrolyze the α-1,5-glycosidic bonds in this compound, releasing arabinose units. This enzymatic activity is crucial for the degradation of plant cell wall polysaccharides and the subsequent release of fermentable sugars .
Comparación Con Compuestos Similares
Arabinotriose: Composed of three arabinose units.
Arabinotetraose: Composed of four arabinose units.
Arabinopentaose: Composed of five arabinose units.
Comparison: Arabinoheptaose is unique due to its longer chain length, which provides distinct structural and functional properties compared to shorter arabinooligosaccharides. Its longer chain length makes it a more suitable substrate for studying the activity of specific enzymes and for applications requiring higher degrees of polymerization .
Propiedades
IUPAC Name |
(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H58O29/c36-1-8-15(37)23(45)30(59-8)53-3-10-17(39)25(47)32(61-10)55-5-12-19(41)27(49)34(63-12)57-7-14-21(43)28(50)35(64-14)56-6-13-20(42)26(48)33(62-13)54-4-11-18(40)24(46)31(60-11)52-2-9-16(38)22(44)29(51)58-9/h8-51H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEVCWOBBGISCP-CGSFXOQBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)OCC6C(C(C(O6)OCC7C(C(C(O7)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@@H](O1)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC[C@H]3[C@@H]([C@H]([C@@H](O3)OC[C@H]4[C@@H]([C@H]([C@@H](O4)OC[C@H]5[C@@H]([C@H]([C@@H](O5)OC[C@H]6[C@@H]([C@H]([C@@H](O6)OC[C@H]7[C@@H]([C@H]([C@@H](O7)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58O29 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
942.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

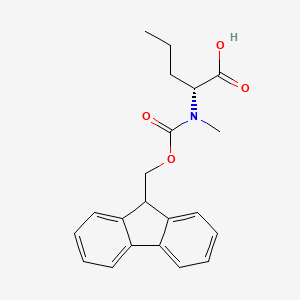

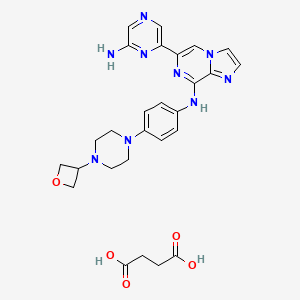
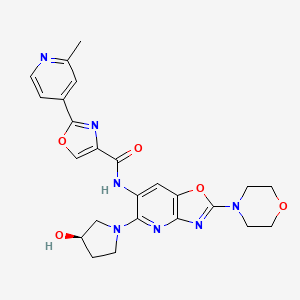
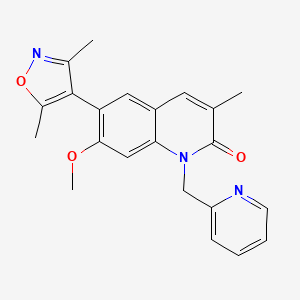
![(S)-tert-Butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3028271.png)
![(2S)-3-Methyl-2-[[(2S,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B3028273.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B3028276.png)
